molecular formula C27H26N2O3S2 B2881473 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 866866-46-8

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2881473
CAS No.: 866866-46-8
M. Wt: 490.64
InChI Key: BHXJAWLPEOWRGB-UHFFFAOYSA-N
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Description

5-Benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a structurally complex thiophene derivative featuring a benzoyl group at position 5, a 4-methylbenzenesulfonyl group at position 3, and a 2,4,6-trimethylphenyl (mesityl) substituent at the N2 position. This compound combines electron-withdrawing (sulfonyl) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3S2/c1-16-10-12-21(13-11-16)34(31,32)26-22(28)25(24(30)20-8-6-5-7-9-20)33-27(26)29-23-18(3)14-17(2)15-19(23)4/h5-15,29H,28H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXJAWLPEOWRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Thiophene Synthesis

1,4-Diketones react with P₄S₁₀ to form thiophenes (Search Result). For example, 1-phenyl-1,4-pentanedione (0.1 mol) and P₄S₁₀ (0.12 mol) in xylene (reflux, 6 hr) yield 2,5-diphenylthiophene (70%). Adapting this method could allow pre-installation of benzoyl groups.

Suzuki-Miyaura Coupling

Search Result employs Suzuki coupling to introduce aryl groups. A boronic ester at position 5 could react with benzoyl chloride derivatives under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Challenges and Mitigation Strategies

  • Regioselectivity : Electron-withdrawing sulfonyl groups direct electrophiles to position 4 or 5. Computational modeling (DFT) predicts charge distribution to guide reagent choice.
  • Functional Group Compatibility : Sequential protection/deprotection (e.g., Boc for amines) prevents side reactions during acylation.

Chemical Reactions Analysis

Types of Reactions

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: May be explored for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-(2,4,6-Trimethylphenyl)acetamide Derivatives

Compounds such as N-(2,4,6-trimethylphenyl)-acetamide (TMPA) and its halogenated analogs (e.g., TMPDCA) share the mesityl motif with the target compound. Key differences include:

  • Core Structure : TMPA derivatives feature an acetamide backbone, whereas the target compound has a thiophene-diamine core.
  • Substituent Effects : The mesityl group in TMPA derivatives induces planarization of the aromatic ring, with mean C-C bond distances of 1.39–1.41 Å, comparable to those in the target compound’s mesityl group .
  • Crystallographic Data: TMPA crystallizes in a monoclinic system (space group P2₁/c), whereas the target compound’s sulfonyl and benzoyl groups may favor orthorhombic or triclinic systems due to increased steric demands.

Sulfonyl-Containing Triazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., 7–9 in ) share sulfonyl and aryl motifs:

  • Electronic Effects : The sulfonyl group in both classes reduces electron density at the aromatic core, as evidenced by IR spectra (C=O stretching at 1663–1682 cm⁻¹ in triazoles vs. similar absorption in the target compound’s benzoyl group) .
  • Tautomerism : Unlike triazoles, which exhibit thione-thiol tautomerism, the thiophene-diamine core of the target compound is less prone to tautomeric shifts, enhancing stability.

Benzoyl-Functionalized Thiophenes

Key distinctions include:

  • Reactivity : Benzoyl groups in thiophenes undergo nucleophilic substitution less readily than in triazoles due to aromatic stabilization.
  • Biological Activity : Sulfonyl and mesityl groups in the target compound may enhance kinase inhibition compared to simpler benzoyl-thiophenes.

Data Tables

Table 1: Crystallographic Parameters of Comparable Compounds

Compound Space Group Lattice Constants (Å, °) Reference
TMPA P2₁/c a=7.12, b=9.85, c=15.42
TMPDCA P-1 a=8.03, b=10.21, c=12.37
Triazole derivative (7 ) C2/c a=24.92, b=7.15, c=19.74

Table 2: Spectroscopic Comparison

Functional Group IR Absorption (cm⁻¹) Compound Class Reference
C=O (benzoyl) 1663–1682 Target compound
C=S (thione) 1247–1255 Triazole derivatives
NH (diamine) 3150–3319 Target compound

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels triazole routes, utilizing sulfonylation and benzoylation steps under basic conditions .
  • Steric vs. Electronic Effects : The mesityl group dominates steric interactions, while the sulfonyl group governs solubility and hydrogen-bonding capacity.

Biological Activity

The compound 5-benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is a complex organic molecule belonging to the class of thiophene derivatives. Its unique structure and functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine is C25H24N2O3S2C_{25}H_{24}N_{2}O_{3}S_{2} with a molecular weight of approximately 484.59 g/mol. The structure features a thiophene ring substituted with various functional groups that enhance its biological activity.

Structural Representation

ComponentDescription
Thiophene Ring A five-membered ring containing sulfur, contributing to reactivity.
Benzoyl Group Enhances lipophilicity and facilitates interactions with biological targets.
Benzenesulfonyl Moiety May play a role in enzyme inhibition and receptor binding.
Trimethylphenyl Substituent Increases steric hindrance and modulates biological activity.

Research indicates that 5-benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in various metabolic pathways. For instance, it may inhibit protein aggregation associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s by targeting α-synuclein aggregation pathways.
  • Receptor Modulation : It may interact with specific receptors, potentially modulating their activity and influencing cellular signaling pathways.
  • Antidiabetic Potential : Similar compounds in its class have been evaluated for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of thiophene derivatives similar to the compound . Results indicated that these compounds could significantly reduce oxidative stress markers in neuronal cell lines, suggesting a protective role against neurodegeneration.

Study 2: Antidiabetic Activity

Another research focused on thiazolidinedione derivatives (structurally related) demonstrated their capacity to activate PPARγ and inhibit inflammatory responses in diabetic models. This suggests that 5-benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine may possess similar beneficial effects in metabolic disorders .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityReference
5-Benzoyl-3-(4-chlorobenzenesulfonyl)-N2-phenylthiophene-2,4-diamineNeuroprotective; Enzyme inhibition
5-Benzoyl-3-(4-methylbenzenesulfonyl)-N2-(4-methylphenyl)thiophene-2,4-diaminePPARγ activation; Antidiabetic properties

Q & A

Q. How can researchers optimize the synthetic route for 5-benzoyl-3-(4-methylbenzenesulfonyl)-N2-(2,4,6-trimethylphenyl)thiophene-2,4-diamine to improve yield and purity?

Methodological Answer :

  • Step 1 : Review existing synthetic protocols (e.g., nucleophilic substitution, sulfonylation) and identify bottlenecks using kinetic studies or reaction monitoring tools like HPLC .
  • Step 2 : Optimize reaction parameters (solvent polarity, temperature, stoichiometry) through factorial design experiments to isolate intermediates and reduce side reactions .
  • Step 3 : Purify via column chromatography or recrystallization, validated by NMR and mass spectrometry to confirm structural integrity .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer :

  • Primary Tools : Use X-ray crystallography for unambiguous confirmation of the sulfonyl and benzoyl substituents’ spatial arrangement (refer to CCDC deposition protocols, e.g., CCDC-1441403 ).
  • Complementary Methods :
    • FT-IR to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).
    • ¹H/¹³C NMR to resolve aromatic protons and methyl group environments .
  • Validation : Cross-reference experimental data with computational simulations (e.g., DFT for vibrational frequencies) .

Advanced Research Questions

Q. How can conflicting data between theoretical predictions (e.g., DFT) and experimental observations (e.g., reactivity or solubility) be resolved for this compound?

Methodological Answer :

  • Step 1 : Reassess computational parameters (basis sets, solvation models) to better reflect experimental conditions (e.g., solvent polarity in solubility studies) .
  • Step 2 : Conduct controlled experiments (e.g., variable-temperature NMR) to identify kinetic vs. thermodynamic product dominance .
  • Step 3 : Apply multi-scale modeling (e.g., MD simulations) to account for bulk solvent effects or crystal packing influences .

Q. What methodological frameworks are suitable for studying this compound’s mechanism of action in biological or catalytic systems?

Methodological Answer :

  • Framework 1 : Link to transition-state theory for catalytic studies, using Hammett plots to correlate substituent effects with reaction rates .
  • Framework 2 : For biological targets, employ molecular docking (e.g., AutoDock Vina) to predict binding interactions, validated by SPR or ITC assays .
  • Data Integration : Combine in vitro/in silico results with cheminformatics tools (e.g., COMSOL for transport phenomena) .

Q. How can researchers design experiments to address reproducibility challenges in synthesizing or testing this compound?

Methodological Answer :

  • Step 1 : Document all synthetic variables (e.g., reagent lot numbers, humidity) using electronic lab notebooks .
  • Step 2 : Implement statistical process control (SPC) to monitor batch-to-batch variability .
  • Step 3 : Share raw data and protocols via open-access repositories (e.g., PubChem ) to enable cross-validation .

Theoretical and Interdisciplinary Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer :

  • Strategy 1 : Use combinatorial chemistry to synthesize analogs with systematic substituent variations (e.g., methyl → halogen at the benzoyl group) .
  • Strategy 2 : Apply QSAR modeling to correlate electronic (Hammett σ) or steric (Taft parameters) descriptors with bioactivity .
  • Validation : Benchmark against experimental IC₅₀ or catalytic efficiency data .

Q. What cross-disciplinary approaches (e.g., materials science, biochemistry) could expand the application scope of this compound?

Methodological Answer :

  • Materials Science : Investigate self-assembly properties (e.g., π-π stacking in thiophene cores) for optoelectronic applications via AFM or TEM .
  • Biochemistry : Screen for enzyme inhibition (e.g., kinase assays) using high-throughput screening (HTS) platforms .
  • Integration : Combine synthetic workflows with AI-driven predictive tools for property optimization .

Methodological Design and Validation

Q. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions?

Methodological Answer :

  • Design 1 : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products .
  • Design 2 : Apply DoE (Design of Experiments) to model interactions between temperature, pH, and light exposure .
  • Validation : Compare with computational degradation pathways (e.g., Gaussian NBO analysis) .

Q. How can bibliometric analysis identify gaps in existing research on this compound?

Methodological Answer :

  • Step 1 : Query databases (Scopus, Web of Science) using keywords (e.g., “thiophene-2,4-diamine derivatives”) and filter by methodology (e.g., “crystallography” vs. “kinetic studies”) .
  • Step 2 : Map trends using tools like VOSviewer to highlight understudied areas (e.g., toxicity profiling or green synthesis) .
  • Step 3 : Align findings with CRDC classifications (e.g., RDF2050107 for particle technology applications) .

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